![molecular formula C7H10N4O B13860499 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide is a heterocyclic compound that contains both pyrrole and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for several hours . This reaction yields the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticoagulant by inhibiting blood coagulation factors.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit blood coagulation factors by binding to their active sites and preventing their normal function . The exact molecular pathways and targets can vary depending on the specific application.
相似化合物的比较
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar pyrrolo structure and is also investigated for its biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Its potential as an anticoagulant and its versatility in organic synthesis make it a valuable compound for further research and development.
属性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)4-11-3-5-1-9-2-6(5)10-11/h3,9H,1-2,4H2,(H2,8,12) |
InChI 键 |
PVPAFBFQDXYBQJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN(N=C2CN1)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


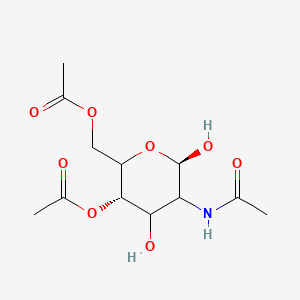

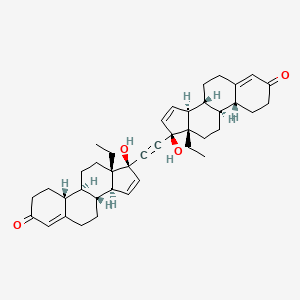
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
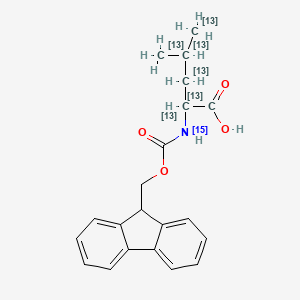
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
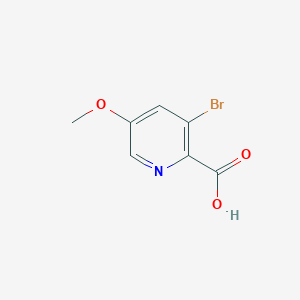
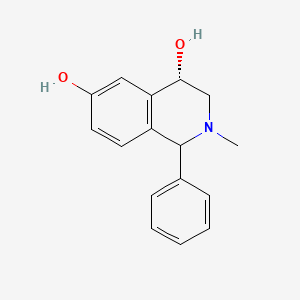
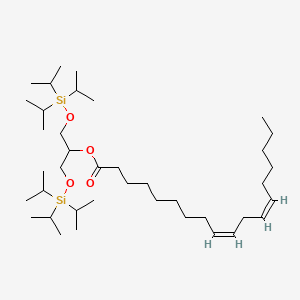
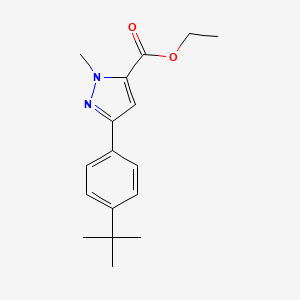
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
